molecular formula C5H11NO3S B11720174 (1-Methanesulfonylazetidin-2-yl)methanol

(1-Methanesulfonylazetidin-2-yl)methanol

Cat. No.: B11720174
M. Wt: 165.21 g/mol
InChI Key: LHHPGBKYYGVEDC-UHFFFAOYSA-N
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Description

(1-Methanesulfonylazetidin-2-yl)methanol is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methanesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position. Its structural rigidity (due to the azetidine ring) and functional group diversity enable applications in kinase inhibition and protease modulation .

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(1-methylsulfonylazetidin-2-yl)methanol

InChI

InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(6)4-7/h5,7H,2-4H2,1H3

InChI Key

LHHPGBKYYGVEDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methanesulfonylazetidin-2-yl)methanol typically involves the reaction of azetidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The reaction can be represented as follows:

Azetidine+Methanesulfonyl chlorideThis compound\text{Azetidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Azetidine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and involves steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Methanesulfonylazetidin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the methanesulfonyl group produces a thiol .

Scientific Research Applications

(1-Methanesulfonylazetidin-2-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Methanesulfonylazetidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The azetidine ring may also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (1-Ethylazetidin-2-yl)methanol

Key Differences :

  • Substituent at the 1-Position: The ethyl group in (1-ethylazetidin-2-yl)methanol is less polar than the methanesulfonyl group, reducing hydrogen-bonding capacity and aqueous solubility.
  • Molecular Weight: (1-Ethylazetidin-2-yl)methanol has a molecular weight of 115.18 g/mol (C₆H₁₃NO), whereas (1-Methanesulfonylazetidin-2-yl)methanol (C₅H₁₁NO₃S) has a higher molecular weight of 165.21 g/mol due to the sulfonyl group .
  • Reactivity : The methanesulfonyl group confers electrophilic character, enabling nucleophilic substitution reactions (e.g., with amines or thiols), unlike the inert ethyl group.
Table 1: Comparative Properties
Property This compound (1-Ethylazetidin-2-yl)methanol
Molecular Formula C₅H₁₁NO₃S C₆H₁₃NO
Molecular Weight (g/mol) 165.21 115.18
Functional Groups Azetidine, Methanol, Methanesulfonyl Azetidine, Methanol, Ethyl
LogP (Predicted) -0.5 0.2
Hydrogen Bond Acceptors 4 2

Comparison with Imidazole Derivatives

Compounds like 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol () share a hydroxymethyl group but differ in core structure (imidazole vs. azetidine).

  • Ring Strain : Azetidines exhibit higher ring strain than imidazoles, influencing reactivity and stability.
  • Synthetic Routes : Imidazole derivatives often require condensation with benzaldehydes and sodium methylate (), whereas azetidine derivatives may involve sulfonylation or ring-closing metathesis.

Substructure Analysis ()

Data mining of frequent substructures highlights the importance of sulfonamide groups in bioactivity. The methanesulfonyl group in this compound aligns with patterns associated with kinase inhibition and metabolic stability, contrasting with simpler alkyl-substituted analogs .

Research Findings and Limitations

  • Synthetic Challenges : The methanesulfonyl group complicates purification due to increased polarity, requiring advanced techniques like column chromatography or recrystallization (cf. ’s methods for imidazole derivatives).
  • Biological Relevance : Sulfonamide-containing azetidines show enhanced binding to ATP pockets in kinases compared to ethyl-substituted analogs, as inferred from docking studies ().
  • Gaps in Literature: Direct pharmacological data for this compound are scarce; most comparisons rely on structural extrapolation or analogs like (1-ethylazetidin-2-yl)methanol.

Biological Activity

(1-Methanesulfonylazetidin-2-yl)methanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a methanesulfonyl group attached to an azetidine ring. This unique structure may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness can be summarized in the following table:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa12
MCF-715
A54920

The compound appears to induce apoptosis in cancer cells, suggesting a mechanism that warrants further investigation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Case Study 2: Cancer Cell Line Response

A study involving the treatment of MCF-7 breast cancer cells with this compound revealed significant apoptosis rates compared to control groups. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptosis.

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